N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound belongs to the class of heterocyclic compounds, which are compounds featuring a ring structure composed of at least two different elements. The presence of both a furan ring and an oxazepine ring, along with specific functional groups, makes this compound particularly interesting for various applications in scientific research.
Mechanism of Action
Benzoxazepines
Benzoxazepine is a seven-membered heterocyclic compound containing oxygen and nitrogen . Benzoxazepines have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Furans
Furans are oxygen-containing heterocyclic compounds that are often used in the synthesis of pharmaceuticals . They have been found to have various biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .
Fluorinated compounds
The presence of a fluorine atom can greatly influence the properties of a drug, including its lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-3-one, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The resulting intermediate can then undergo acylation with furan-3-carboxylic acid to yield the final product. Key reaction conditions may include the use of specific solvents, temperature control, and catalysts to enhance reaction efficiency and selectivity.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial to ensure high yield and purity of this compound. This often involves the use of flow chemistry techniques, continuous reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dimethylformamide, dichloromethane), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
Depending on the reaction type, major products formed from the reactions of this compound may include oxidized derivatives, reduced compounds, or substituted analogs. These products can be further analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: : The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: : Its potential therapeutic properties are explored in the development of new drugs for various medical conditions.
Industry: : The compound is used in the formulation of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural features Similar compounds might include those with benzo[f][1,4]oxazepine or furan moieties, but with different substitutions or modifications This compound's uniqueness lies in its specific substitutions that confer distinct chemical properties and biological activities
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEROEBSJOSVKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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